Uperin-2.7
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GIIDIAKKLVGGIRNVLGI |
Origin of Product |
United States |
Structural Characterization and Biophysical Properties of Uperin 2.7
Primary Sequence Analysis of Uperin-2.7
The sequence for this compound is: Gly-Ile-Ile-Asp-Ile-Ala-Lys-Lys-Leu-Val-Gly-Gly-Ile-Arg-Asn-Val-Leu-Gly-Ile novoprolabs.com
An analysis of this sequence reveals a cationic nature, with a net positive charge under physiological pH due to the presence of lysine (B10760008) (Lys) and arginine (Arg) residues. nih.govnih.gov This positive charge is a common feature among many antimicrobial peptides. nih.govmonash.edu The sequence also contains a high proportion of hydrophobic residues, such as isoleucine (Ile), leucine (B10760876) (Leu), valine (Val), and alanine (B10760859) (Ala), which contributes to its amphipathic potential when folded. nih.gov
| Property | Description |
|---|---|
| Sequence | Gly-Ile-Ile-Asp-Ile-Ala-Lys-Lys-Leu-Val-Gly-Gly-Ile-Arg-Asn-Val-Leu-Gly-Ile novoprolabs.com |
| Length | 19 Amino Acids |
| Positively Charged Residues | Lysine (Lys) at positions 7, 8; Arginine (Arg) at position 14 |
| Negatively Charged Residues | Aspartic Acid (Asp) at position 4 |
| Hydrophobic Residues | Glycine (Gly), Isoleucine (Ile), Alanine (Ala), Leucine (Leu), Valine (Val) |
Molecular Mechanisms of Biological Activity of Uperin 2.7
Interaction with Microbial Membranes
The initial and most critical step in the antimicrobial action of uperin peptides is their interaction with the microbial cell membrane. nih.gov This process is driven by a combination of electrostatic and hydrophobic forces, leading to membrane disruption and cell death. mdpi.com
Uperin peptides, like many AMPs, are typically cationic, possessing a net positive charge. nih.gov This characteristic is fundamental to their selectivity for microbial cells over host cells. Bacterial membranes are rich in anionic components, such as phosphatidylglycerol and cardiolipin (B10847521) in Gram-positive bacteria and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, which impart a strong net negative charge to the surface. mdpi.comfrontiersin.org
The initial contact is governed by a strong electrostatic attraction between the cationic peptide and the anionic microbial surface. mdpi.commdpi.com This interaction allows the peptides to accumulate on the bacterial membrane, a prerequisite for the subsequent disruptive actions. explorationpub.com Molecular dynamics simulations of uperin peptides with model bacterial membranes confirm their rapid association with the membrane surface. mdpi.com
Following electrostatic binding, uperin peptides insert into the lipid bilayer, a process driven by hydrophobic interactions. mdpi.com While unstructured in aqueous solutions, uperins adopt an amphipathic α-helical structure upon contact with a membrane environment. nih.govmdpi.com This conformation places hydrophobic amino acid residues on one side of the helix and hydrophilic residues on the other, facilitating insertion into the membrane. mdpi.com Several models describe how AMPs perturb the membrane, with the "carpet" and "toroidal pore" models being most relevant to peptides like uperins. mdpi.commdpi.comexplorationpub.com
Carpet Model: In this model, the peptides accumulate on the surface of the lipid bilayer, arranged parallel to it, forming a "carpet"-like layer. explorationpub.comfbtjournal.com Once a threshold concentration is reached, the peptides cause a detergent-like effect, disrupting the membrane's curvature and integrity, leading to the formation of transient holes or the complete disintegration of the membrane without forming discrete pores. nih.govexplorationpub.com Studies suggest the interaction of Uperin 3.5 with bacterial membrane models leads to this type of disruptive "carpet or detergent effect". nih.gov
Toroidal Pore Model: In this model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously, creating a pore where the peptide helices and the lipid head groups line the channel. mdpi.comfbtjournal.com This structure allows for the leakage of cellular contents, leading to cell death. researchgate.net While some AMPs clearly follow this model, the action of uperins appears more consistent with the carpet model, especially against bacteria. nih.gov
| Model | Peptide Orientation | Mechanism of Disruption | Key Feature |
|---|---|---|---|
| Carpet Model | Parallel to membrane surface | Detergent-like micellization of the membrane at a high peptide concentration. | Membrane is disrupted without discrete pore formation. explorationpub.com |
| Toroidal Pore Model | Inserted perpendicular to the membrane, associated with lipid head groups | Formation of pores lined by both peptides and lipid head groups. | Peptides induce positive membrane curvature. mdpi.comfbtjournal.com |
The physical damage inflicted by uperin peptides on bacterial cells has been directly visualized using high-resolution microscopy techniques. Studies on the closely related Uperin 3.5 provide clear evidence of its destructive interaction with microbial membranes.
Scanning Electron Microscopy (SEM): SEM images of Micrococcus luteus bacteria incubated with Uperin 3.5 revealed severe morphological damage. biorxiv.orgnih.gov At lower concentrations, some membrane denting was visible, while at higher concentrations, the damage was extensive, indicating a loss of structural integrity. biorxiv.orgnih.govbiorxiv.org
Transmission Electron Microscopy (TEM): TEM offers a higher-resolution view, confirming the destructive effects. Micrographs have shown massive fibril formation of Uperin 3.5 accumulating around bacterial cells, which is directly associated with membrane damage and cell death. nih.govbiorxiv.org These techniques have been crucial in observing ultrastructural changes such as the formation of blisters, holes, and craters in the cell envelope of bacteria treated with various AMPs. nih.gov
| Microscopy Technique | Observed Effect | Reference |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Induced membrane dents and severe morphological damage to bacterial cells. | biorxiv.orgnih.gov |
| Transmission Electron Microscopy (TEM) | Showed massive fibril formation around bacterial cells, leading to cell death. | nih.govbiorxiv.org |
A significant aspect of the uperin mechanism is its ability to form amyloid-like aggregates, a feature increasingly linked to antimicrobial activity. nih.govbiorxiv.orgpnas.orgnih.gov The aggregation of Uperin 3.5 is not a separate event but is intrinsically linked to its interaction with the membrane.
Research suggests a dynamic peptide-membrane co-aggregation model. biorxiv.org In this process, the presence of bacterial membrane lipids induces a structural transition in the peptide, promoting the formation of helical fibrils on the cell surface. biorxiv.orgpnas.org This fibrillation process itself appears to be a key part of the cytotoxic mechanism, where the ongoing aggregation, involving the incorporation of membrane lipids, leads to severe membrane damage and eventual cell lysis. biorxiv.orgnih.gov This co-assembly of peptides and lipids into aggregates is a critical factor in the membrane disruption process for several AMPs. nih.gov The ability of Uperin 3.5 to form these cross-α amyloid fibrils is considered essential for its toxic activity against bacteria. biorxiv.org
Intracellular Molecular Targets and Pathways
While membrane disruption is the primary mechanism for many AMPs, some can translocate across the membrane without causing complete lysis and act on intracellular targets. mdpi.comfbtjournal.com This can include inhibiting the synthesis of nucleic acids, blocking enzymatic activity, or interfering with protein synthesis. explorationpub.comfbtjournal.com
A novel proposed mechanism for amyloidogenic antimicrobial peptides, including the uperin family, is "protein silencing" through directed co-aggregation with essential bacterial proteins. nih.gov This mechanism involves the AMP interacting with a specific intracellular target protein, inducing aggregation and thereby inactivating the protein. nih.gov
The ribosomal protein S1 has been identified as a promising target for this mechanism. nih.gov The S1 protein is a large, multi-domain protein essential for translation initiation in many bacteria, as it helps recruit mRNA to the 30S ribosomal subunit. nih.govmdpi.com Since the S1 protein is inherent to bacterial cells and crucial for protein synthesis, it represents an excellent selective target. nih.gov It is hypothesized that amyloidogenic peptides could interact with the S1 protein, causing it to co-aggregate and form inert amyloid structures. This "silencing" of a key ribosomal protein would effectively shut down protein synthesis, leading to bacterial cell death under stress conditions. nih.gov
Inhibition of Essential Microbial Enzymes (General AMP mechanism context, not specifically for Uperin-2.7)
Antimicrobial peptides, as a class, employ a variety of strategies to eliminate microbial threats. While membrane disruption is a primary and well-studied mechanism, many AMPs can also translocate into the microbial cytoplasm to inhibit essential cellular processes. This can include the inhibition of DNA, RNA, or protein synthesis, as well as interference with the function of crucial metabolic enzymes. nih.govimrpress.com
The inhibition of microbial enzymes is a key non-lytic mechanism of action for some AMPs. nih.gov These peptides can bind to and disrupt the function of enzymes vital for microbial survival, leading to cell death. nih.govresearchgate.net The specific intracellular targets can vary between different AMPs and microbial species. imrpress.com For instance, some peptides have been shown to interfere with enzymes involved in cell wall biosynthesis or energy metabolism. The ability of AMPs to target multiple essential processes simultaneously is a key advantage that can circumvent the development of microbial resistance.
It is important to note that while enzyme inhibition is a recognized mechanism for many AMPs, the specific intracellular enzymatic targets of this compound have not been definitively elucidated in the available research. However, the general principle of AMPs acting on intracellular targets provides a broader context for understanding their multifaceted antimicrobial strategies. nih.gov
Correlation between Amyloid Fibril Formation and Antimicrobial Action
A growing body of evidence suggests a strong correlation between the formation of amyloid fibrils and the antimicrobial activity of certain peptides, including those in the uperin family. pnas.orglandau-lab.de This link challenges the traditional view of amyloids as solely pathological entities and points towards their potential physiological roles in host defense. biorxiv.orgcssb-hamburg.de
Research on the closely related peptide, uperin 3.5, has provided significant insights into this phenomenon. It has been demonstrated that the formation of specific amyloid structures is essential for its toxic activity against certain bacteria, such as the Gram-positive bacterium Micrococcus luteus. pnas.orgnih.gov The aggregation of these peptides into organized fibrillar structures appears to be a key step in their mechanism of action. mdpi.com
The table below summarizes key findings regarding the fibril-forming properties of uperin peptides and their antimicrobial implications.
| Feature | Observation | Implication |
| Fibril Formation | Uperin peptides self-assemble into amyloid-like fibrils. nih.gov | Aggregation is a critical aspect of their biological function. |
| Structure-Activity Relationship | The specific secondary structure of the fibril correlates with antimicrobial potency. pnas.orgbiorxiv.org | Different fibril polymorphs can have distinct biological activities. |
| Environmental Triggers | The presence of bacterial membrane lipids induces a transition to an active fibril conformation. pnas.orgnih.gov | The peptide can remain in an inactive state until it encounters a microbial target. |
Functional Role of Cross-α Fibrils in Biological Activity
A key discovery in understanding the antimicrobial mechanism of the uperin family is the identification of a specific amyloid architecture known as the "cross-α fibril". pnas.orgbiorxiv.org This structure, first observed in a bacterial cytotoxin, was later identified in the amphibian antimicrobial peptide uperin 3.5. pnas.orgnih.gov
The cross-α fibril is characterized by stacks of α-helices arranged perpendicular to the fibril axis, forming "helical sheets". pnas.org This arrangement is analogous to the cross-β structure of classical pathological amyloids but is composed of α-helical building blocks. pnas.orgnih.gov The formation of these cross-α fibrils has been directly correlated with the potent antibacterial activity of uperin 3.5. pnas.orgnih.gov It is suggested that these helical fibrils are essential for the peptide's ability to disrupt bacterial membranes and cause cell death. pnas.orgbiorxiv.org The surface of these fibrils presents alternating belts of hydrophobic and positively charged residues, which likely facilitates interaction with and subsequent disruption of the negatively charged bacterial membranes. researchgate.net
Regulation of Activity via Secondary Structure Switching
A fascinating aspect of uperin peptides is their ability to exhibit "chameleon-like" properties, switching between different secondary structures in response to environmental cues. pnas.orgbiorxiv.org This structural plasticity is believed to be a key mechanism for regulating their antimicrobial activity. biorxiv.orgnih.gov
In the absence of a microbial target, uperin 3.5 has been observed to form predominantly cross-β fibrils, a conformation associated with reduced antibacterial activity. pnas.orgnih.gov This suggests that the cross-β form may serve as an inactive or storage state of the peptide. biorxiv.org However, upon encountering bacterial membrane lipids, the peptide undergoes a structural transition to the more active cross-α fibrillar form. pnas.orgnih.gov This switch from a less active to a highly active conformation provides a sophisticated mechanism for activating the peptide's antimicrobial properties precisely at the site of infection, thereby minimizing potential harm to the host. biorxiv.org This environmentally induced activation via a secondary structure switch from cross-β to cross-α represents a novel regulatory mechanism in antimicrobial peptides. pnas.org
The table below outlines the different structural states of uperin 3.5 and their associated activities.
| Structural State | Triggering Condition | Associated Activity |
| Disordered Monomers | Secreted state on amphibian skin. biorxiv.org | Inactive |
| Cross-β Fibrils | Absence of lipids. pnas.orgnih.gov | Reduced antibacterial activity. biorxiv.org |
| Cross-α Fibrils | Presence of bacterial membrane lipids. pnas.orgnih.gov | Potent antimicrobial activity. pnas.org |
Structure Activity Relationship Sar of Uperin 2.7 and Analogs
Influence of Amino Acid Composition on Biological Activity
The amino acid composition of antimicrobial peptides (AMPs) is a key determinant of their activity. imrpress.com These peptides typically possess a net positive charge and a significant proportion of hydrophobic residues, which are essential for their interaction with and disruption of microbial membranes. imrpress.com
Role of Specific Residues in Membrane Interactions and Fibril Formation
The interaction of uperin peptides with cell membranes is a crucial step in their antimicrobial and, in some cases, amyloidogenic activities. nih.gov Uperin peptides, which are 17-18 residues long and carry a small positive charge, can adopt various structural forms depending on their environment. nih.gov In membrane-mimicking environments, they can form amphipathic α-helices, while in certain salt solutions, they can assemble into β-rich amyloid structures. nih.gov
Molecular dynamics simulations have shown that uperins can exist in two stable states relative to a model bacterial membrane: a bound state and a transmembrane state. nih.gov In the bound state, the helical peptide lies just beneath the lipid headgroup region, parallel to the membrane surface. nih.gov The transition to a transmembrane orientation involves the peptide rotating and inserting into the membrane, a process that requires overcoming an energy barrier. nih.gov
For some uperin peptides, such as uperin 3.5, the formation of amyloid-like fibrils is linked to their antimicrobial activity. pnas.orgnih.gov These fibrils can be composed of α-helices ("cross-α") or β-sheets ("cross-β"), and their formation can be induced by the presence of bacterial cells or membrane mimetics. pnas.orgnih.gov The interaction with lipids can trigger a structural switch in the peptide, leading to the formation of fibrils that damage the bacterial membrane and cause cell death. pnas.orgnih.gov Specific residues, such as Arginine at position 7 in uperin 3.5, have been identified as important for these lipid interactions. pnas.org
It is hypothesized that for some uperins, a "chameleon"-like property exists, where the peptide can switch between different secondary structures to regulate its activity. nih.govbiorxiv.org For instance, in the absence of bacteria, the peptide might form inactive cross-β fibrils, while the presence of bacterial cells induces a transition to an active cross-α fibril structure. nih.govbiorxiv.org
Impact of Charge and Hydrophobicity on Antimicrobial Potency
Following this initial binding, the hydrophobicity of the peptide drives its insertion into the lipid bilayer, leading to membrane disruption. mdpi.com Studies on various antimicrobial peptides have shown that increasing the ratio of hydrophobicity to net positive charge can enhance antimicrobial activity. nih.gov However, this relationship is not always linear, and an optimal balance is required. nih.govresearchgate.net Excessive hydrophobicity can lead to peptide self-aggregation at the membrane surface, which may limit its antimicrobial potency. nih.gov
The distribution of charged residues within the peptide sequence also plays a role. Placing positive charges at both the N- and C-termini of a peptide can minimize aggregation in bacterial membranes compared to having all the charges clustered at one end. nih.gov The specific types of charged amino acids can also be significant. For instance, increasing the arginine content in some peptides has been shown to enhance their anti-HIV-1 activity. nih.gov
Effects of Sequence Rearrangement (Shuffling) on Activity
Rearranging the amino acid sequence of a peptide while maintaining its original composition, a process known as sequence shuffling, can have profound effects on its biological activity. nih.govnih.gov This technique has been employed to investigate the primary sequence requirements for the antimicrobial activity of various peptides. nih.gov
Similarly, sequence shuffling of an analog of aurein (B1252700) 1.2 was used to generate new peptides with altered anti-HIV-1 activity. nih.gov By rearranging the 13 residues of the parent peptide, researchers were able to create new sequences, some of which exhibited improved therapeutic indices. nih.gov This approach highlights the potential of sequence shuffling as a tool for generating novel peptide candidates with enhanced or altered biological functions. nih.govnih.gov
Rational Peptide Design Based on Uperin-2.7 Scaffold
The this compound peptide serves as a valuable scaffold for the rational design of new antimicrobial agents with improved properties. By leveraging the known structure-activity relationships of uperins and other antimicrobial peptides, researchers can devise strategies to optimize their therapeutic potential.
Strategies for Modulating Activity via Sequence Optimization
Several strategies can be employed to modulate the activity of peptides based on the this compound scaffold through sequence optimization. These strategies often focus on manipulating the key physicochemical properties known to govern antimicrobial efficacy.
Another strategy is to modify the peptide's propensity to form specific secondary structures, such as an amphipathic α-helix, which is a common feature of many membrane-active antimicrobial peptides. imrpress.com The stability and amphipathicity of this helix can be modulated by strategically placing hydrophobic and hydrophilic residues. mdpi.com
Furthermore, sequence scrambling or rearrangement, while maintaining the amino acid composition, can be used to identify novel sequence patterns with improved activity. nih.gov This approach has been shown to yield variants with a wide range of activities, highlighting the importance of the specific linear sequence in determining biological function. nih.gov
Computational Design Approaches Utilizing Antimicrobial Peptide Databases
Computational methods play an increasingly important role in the rational design of novel antimicrobial peptides, often utilizing the vast amount of data available in antimicrobial peptide databases (APDs). nih.govfrontiersin.org These databases contain sequence and activity information for thousands of natural and synthetic peptides, providing a rich resource for developing predictive models. nih.govnih.gov
Quantitative structure-activity relationship (QSAR) models are a cornerstone of computational peptide design. nih.govfrontiersin.org These models establish mathematical relationships between the structural or physicochemical properties of peptides and their biological activities. nih.gov By analyzing the data in APDs, QSAR models can identify key descriptors that correlate with high antimicrobial potency and selectivity. irb.hr
Machine learning algorithms are also being increasingly applied to the discovery and design of antimicrobial peptides. nih.gov These algorithms can learn complex patterns from large datasets of peptide sequences and activities to predict the antimicrobial potential of new, uncharacterized sequences. nih.govfrontiersin.org This can significantly accelerate the screening process and help prioritize candidates for experimental validation. nih.gov
De novo design algorithms can generate entirely new peptide sequences with desired properties. frontiersin.org These methods often incorporate rules and patterns derived from known antimicrobial peptides, such as the importance of an amphipathic helical structure or a certain charge-to-hydrophobicity ratio. frontiersin.orgirb.hr By combining these computational approaches with the structural scaffold of peptides like this compound, it is possible to design novel peptide antibiotics with enhanced efficacy and selectivity. irb.hr
Interactive Data Table: this compound Analogs and their Activities
This table provides a summary of this compound and its analogs, detailing their sequences and observed activities. Note that activity levels are relative and based on available research.
| Peptide | Sequence | Modifications | Observed Activity |
| This compound | GIIDIAKKLVGGIRNVLGI | Wild-type | Antimicrobial |
| Uperin 3.5 | GVGDLIRKAVSVIKNIV-NH2 | Natural Variant | Antimicrobial, Amyloidogenic |
| Uperin 3.5 (R7A) | GVGDLIAKAVSVIKNIV-NH2 | Arg7 -> Ala | Reduced antimicrobial activity, enhanced aggregation |
| Aurein 1.2 analog (B1) | GLFDIVKKVVGALGSL-NH2 | Template for shuffling | Anti-HIV-1 |
| Shuffled Aurein 1.2 (B4) | GWFDIIKKIASEL-NH2 | Sequence rearrangement | Altered Anti-HIV-1 activity |
Methods and Methodologies in Uperin 2.7 Research
Peptide Synthesis and Purification Techniques
The study of peptides like Uperin-2.7 often requires their synthesis in a laboratory setting to ensure sufficient quantities of a well-defined product. Following synthesis, purification steps are essential to isolate the target peptide from impurities and byproducts.
Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for synthesizing peptides, including those related to this compound. In SPPS, the growing peptide chain is anchored to an insoluble polymer resin at its C-terminus. Amino acids are then sequentially added in a stepwise manner, typically from the C-terminus to the N-terminus. bachem.comthermofisher.com This method allows for the use of excess reagents to drive reactions to completion, and the solid support simplifies the removal of excess reagents and byproducts through washing steps. bachem.com The process involves repetitive cycles of deprotection of the N-terminal amino group, followed by coupling of the next protected amino acid. bachem.comthermofisher.com SPPS is particularly beneficial for synthesizing peptides up to approximately 80 amino acids in length and is considered a rapid and platform technology. bachem.com For specific amino acids, such as non-canonical ones, adjusted reaction times and reagent equivalents may be required during the coupling step. mdpi.com
High-Performance Liquid Chromatography (HPLC) Purification
Following peptide synthesis, High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a standard technique for purifying the crude peptide product. mdpi.comresearchgate.netscispace.comub.edu RP-HPLC separates compounds based on their hydrophobicity. The crude peptide mixture is dissolved and injected into an RP-HPLC column, which contains a stationary phase with hydrophobic properties. researchgate.net The peptides are eluted using a mobile phase, typically a gradient of increasing organic solvent concentration (e.g., acetonitrile) in an aqueous solution, often containing a small amount of trifluoroacetic acid (TFA). researchgate.netub.edu More hydrophobic peptides are retained longer on the column and elute at higher organic solvent concentrations. The elution is monitored by detecting absorbance, commonly at 216 nm, which is characteristic of peptide bonds. researchgate.net Fractions corresponding to the peak of the target peptide are collected, and their purity can be assessed by analytical HPLC and mass spectrometry. mdpi.comub.edu RP-HPLC is crucial for obtaining peptides with high purity, often exceeding 98%, which is necessary for downstream biological assays. mdpi.comub.edu
In Vitro Assays for Biological Activity Evaluation
To determine the biological effects of this compound, particularly its antimicrobial properties, various in vitro assays are employed. These assays are conducted in a laboratory setting using microbial cultures.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters used to quantify the antimicrobial potency of a compound like this compound. bachem.commdpi.comresearchgate.netacademicjournals.org The MIC is defined as the lowest concentration of the antimicrobial agent that inhibits visible growth of a microorganism after a defined incubation period. academicjournals.orgintegra-biosciences.comidexx.com The MBC is the lowest concentration of the antimicrobial agent that results in the killing of a predetermined percentage (typically 99.9%) of the initial bacterial inoculum. nih.gov These values are crucial for understanding whether a compound is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria). academicjournals.org
Disk Diffusion and Broth Dilution Assays
Disk diffusion and broth dilution are common methods used to determine MIC and MBC values. bachem.comresearchgate.netintegra-biosciences.com
The Disk Diffusion Assay involves spreading a microbial culture evenly onto an agar (B569324) plate. integra-biosciences.com Paper disks impregnated with specific concentrations of the antimicrobial compound are then placed on the agar surface. integra-biosciences.com During incubation, the compound diffuses into the agar, creating a concentration gradient. integra-biosciences.com The presence of a clear zone around the disk, where microbial growth is inhibited, indicates antimicrobial activity. integra-biosciences.com The size of the inhibition zone is related to the susceptibility of the microorganism to the compound. integra-biosciences.com This method is generally considered qualitative or semi-quantitative. integra-biosciences.comlsu.edu
The Broth Dilution Assay is a quantitative method used to determine the MIC and MBC. academicjournals.orgintegra-biosciences.com Serial dilutions of the antimicrobial compound are prepared in a liquid growth medium (broth) in tubes or microplates. academicjournals.orgintegra-biosciences.com A standardized inoculum of the test microorganism is then added to each dilution. academicjournals.orgintegra-biosciences.com After incubation, the tubes or wells are examined for visible microbial growth (turbidity). academicjournals.org The lowest concentration showing no visible growth is the MIC. academicjournals.orgintegra-biosciences.com To determine the MBC, samples from the wells or tubes with no visible growth are subcultured onto agar plates without the antimicrobial agent. academicjournals.org The lowest concentration from which no or a significantly reduced number of colonies grow on the agar plate is the MBC. academicjournals.orgnih.gov Broth microdilution, performed in microplates, is a widely used and often considered the standard method for MIC determination due to its efficiency and quantitative results. integra-biosciences.comresearchgate.net
Research findings using broth dilution assays have provided specific MIC values for this compound (also referred to as Uperin 2.7 in some contexts) against certain microorganisms. For example, Uperin 2.7 has shown activity against E. coli and S. aureus. nih.govresearchgate.net Reported MIC values for Uperin 2.7 against E. coli and S. aureus are 10.7 µM and 38.9 µM, respectively. nih.gov
Here is a table summarizing some reported MIC data for Uperin 2.7:
| Microorganism | MIC (µM) |
| E. coli | 10.7 |
| S. aureus | 38.9 |
Microbial Cell Integrity and Permeability Assays (e.g., Propidium Iodide Uptake)
Assessing the effect of this compound on microbial cell integrity and membrane permeability provides insights into its mechanism of action. The Propidium Iodide (PI) uptake assay is a common method used for this purpose. bachem.comnih.govufc.brnih.gov Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells with intact membranes. nih.govbiorxiv.org However, if the cell membrane is damaged or permeabilized, PI can enter the cell and bind to intracellular nucleic acids, resulting in a significant increase in fluorescence. nih.govbiorxiv.org
In a PI uptake assay, microbial cells are incubated with the peptide (e.g., this compound) in a suitable buffer. nih.gov PI is then added to the solution. nih.gov The increase in fluorescence over time is monitored using a spectrofluorometer. nih.gov A higher fluorescence signal indicates increased membrane permeabilization caused by the peptide. nih.gov This assay helps to determine if this compound exerts its antimicrobial effect by disrupting the microbial cell membrane. Studies using PI uptake assays with related peptides, such as Uperin 3.5, have demonstrated that membrane permeation occurs, leading to cell death. nih.govbiorxiv.org This suggests a potential membrane-disrupting mechanism for Uperin peptides.
Advanced Characterization Techniques for Structure and Interaction
Understanding the structural characteristics of this compound and how it interacts with biological membranes is crucial for deciphering its functional properties. Several advanced techniques are employed for this purpose.
Spectroscopic Methods (CD, FTIR)
Spectroscopic methods like Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy are valuable tools for analyzing the secondary structure and conformational changes of peptides. CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing insights into the secondary structure elements such as alpha-helices and beta-sheets nih.govrockymountainlabs.com. FTIR spectroscopy, on the other hand, measures the absorption of infrared radiation due to molecular vibrations, which can also reveal information about the functional groups and secondary structure of proteins and peptides, particularly in the amide I and amide II regions rockymountainlabs.comieu.edu.tr. These techniques can be used to monitor structural alterations under different environmental conditions, such as the presence of membranes or organic solvents nih.govieu.edu.trresearchgate.netnih.gov. Studies on related peptides, such as Uperin 3.5, have utilized CD spectroscopy to show that monomeric uperins can be disordered in aqueous solutions researchgate.net. Attenuated Total Internal Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy has also been used to study the secondary structure of dry Uperin 3.5 fibrils, indicating characteristic peaks for cross-beta amyloid architecture and alpha-helices nih.gov.
Microscopic Techniques (SEM, TEM, HS-AFM)
Microscopic techniques provide visual information about the morphology and interactions of peptides at high resolution. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) use electron beams to generate images with high magnification and resolution, allowing for the visualization of surface topography (SEM) and internal structures (TEM) nih.govafmworkshop.comscribd.com. High-Speed Atomic Force Microscopy (HS-AFM), a type of scanning probe microscopy, provides three-dimensional surface topography at high resolution and can be used to observe dynamic processes in near-physiological conditions afmworkshop.comscribd.comcityofhope.org. While these techniques are widely used in biological and materials research nih.govafmworkshop.comscribd.comcityofhope.orgresearchgate.net, specific detailed research findings on the application of SEM, TEM, or HS-AFM directly to this compound were not prominently featured in the provided search results. However, cryo-electron tomography (cryo-ET) and HS-AFM have been used to visualize the membrane disruption induced by other antimicrobial peptides researchgate.net.
Bioinformatics and Database Utilization
Bioinformatics plays a significant role in the research of antimicrobial peptides like this compound, facilitating the analysis of peptide sequences and the prediction of their properties and activity.
Analysis of Antimicrobial Peptide Databases (APD)
Antimicrobial Peptide Databases (APD) are specialized repositories that collect and curate information on naturally occurring and synthetic antimicrobial peptides from various organisms doi.orgunmc.edupitt.edu. The Antimicrobial Peptide Database (APD) is a major resource that includes peptides from bacteria, archaea, protists, fungi, plants, and animals, with detailed information on their sequences, sources, activities, and structures doi.orgunmc.edunih.govnih.gov. Uperin 2.7 is listed in the APD, providing access to its amino acid sequence (GIIDIAKKLVGGIRNVLGI) and source information nih.govnih.gov. These databases serve as valuable resources for researchers to search for known AMPs, analyze their characteristics, and identify potential candidates for further study doi.orgunmc.edupitt.edunih.gov. The APD, for instance, allows searching by various criteria including peptide name, sequence, source organism, and biological activity unmc.edu. Statistical analyses of peptides within these databases can also reveal trends in amino acid composition related to activity and source pitt.edu.
Potential Research Applications and Future Directions for Uperin 2.7
Development of Novel Antimicrobial Agents (Non-Therapeutic/Basic Research Focus)
The skin secretions of amphibians represent a rich natural source for the discovery of novel antimicrobial agents. nih.gov Uperin-2.7, as an antimicrobial peptide from this source, is a candidate for basic research aimed at understanding the mechanisms of microbial inhibition. Amphibian antimicrobial peptides are known for their potency against a range of microorganisms, including bacteria, fungi, and protozoa, often acting by disrupting microbial membranes. nih.gov
Combatting Drug-Resistant Microbial Pathogens
Antimicrobial peptides are being explored as potential alternatives to conventional antibiotics, particularly in the face of rising drug resistance among microbial pathogens. nih.gov Frog skin AMPs, including those from the uperin family, have demonstrated potent activity against antibiotic-resistant bacteria in research settings. nih.gov While specific detailed findings for this compound against drug-resistant strains were not prominently featured in the search results, studies on other uperins, such as Uperin 3.5, have shown potent activity against Gram-positive bacteria like Micrococcus luteus and Staphylococcus species, highlighting the potential of this peptide family in addressing resistant microbes at a research level.
Antimicrobial Coatings and Materials Development
The inherent antimicrobial properties of peptides like this compound suggest potential applications in the development of antimicrobial coatings and materials, primarily for research purposes in exploring new material science applications. Research indicates that antimicrobial peptides can be incorporated into surface coatings to prevent microbial colonization. Furthermore, peptides designed to form amyloid-like structures, a characteristic observed in uperins, are contributing to the development of new biomaterials inspired by amyloid structures.
Role as a Research Tool in Peptide Science and Amyloid Biology
Uperin peptides, possessing both antimicrobial activity and the ability to form amyloid fibrils, serve as valuable research tools for dissecting complex biological phenomena in peptide science and amyloid biology.
Elucidating Fundamental Principles of Functional Amyloid Formation
The self-assembly of peptides and proteins into amyloid fibrils is a widespread phenomenon in nature, with some amyloids serving functional roles, including in microbial interactions. Uperin 3.5, a closely related peptide to this compound, has been shown to form functional cross-alpha and cross-beta amyloid fibrils, providing insights into the structural basis linking helical antimicrobial peptides and amyloid formation. Uperins are utilized as models in molecular dynamics simulations to study the early stages of amyloid fibril formation, including the processes of nucleation and fibril growth. Techniques such as cryo-electron microscopy have been applied to determine the structures of amyloid formations by antimicrobial peptides like Uperin 3.5, contributing to the understanding of these complex assemblies.
Understanding Peptide-Membrane Interactions at Molecular Level
The interaction between antimicrobial and amyloid peptides and cell membranes is a critical aspect of their activity and is a significant area of research where uperins play a role as model peptides. Molecular dynamics simulations are employed to investigate the interactions of uperins with model bacterial membranes at a molecular level. These studies reveal that uperin peptides can interact with membranes by binding to the surface or inserting into the lipid bilayer. Research on Uperin 3.5 indicates that its interaction mechanism with membranes can vary depending on the membrane's composition, potentially leading to pore formation or membrane disruption through mechanisms like the carpet or detergent effect. The formation of helical fibrils by Uperin 3.5 has been observed to be induced by and occur on bacterial cells or membrane mimetics, resulting in damage to the membrane.
Advanced Peptide Engineering and Computational Design
The study of peptides like this compound contributes to advancements in peptide engineering and computational design, aiming to create peptides with tailored properties for research applications. The Antimicrobial Peptide Database serves as a valuable resource for the design of novel peptides. Computational approaches are increasingly used in the design of peptides that can interact with biological targets or self-assemble into specific structures, such as amyloid-like architectures, with potential applications in biomaterials research. Molecular dynamics simulations are a key computational tool in the design process for self-assembling peptides. The insights gained from studying the structure-activity relationships and aggregation behavior of uperins, including how modifications affect properties like the rate of aggregation as seen with Uperin 3.5 mutants, are valuable for informing peptide design strategies. Advances in peptide synthesis techniques are crucial for the efficient production of these designed peptides for further research and characterization.
Optimization of Sequence and Structure for Enhanced Activity
Optimization of the sequence and structure of this compound represents a key area for future research aimed at enhancing its biological activity. General strategies for improving antimicrobial peptides (AMPs) include modifications to the amino acid sequence, cyclization, glycosylation, lipidation, and other chemical alterations designed to improve stability and potency. frontiersin.org The specific sequence of this compound (GIIDIAKKLVGGIRNVLGI), which is notably rich in isoleucine (26%), provides a basis for targeted modifications. mdpi.com
Research could investigate the impact of amino acid substitutions or sequence scrambling on the antimicrobial efficacy of this compound, drawing on methodologies used for other peptides where such modifications have led to improved activity or altered specificity. plos.orgubc.ca Understanding the structure-activity relationship of this compound, potentially through techniques like circular dichroism spectroscopy or computational analysis, could inform the design of analogs with enhanced membrane interactions or alternative mechanisms of action. plos.orgubc.ca While studies on Uperin 3.5 have highlighted the importance of structural conformation, including chameleon-like transitions between α-helical and β-sheet structures, in modulating activity, similar investigations into the structural behavior of this compound under different environmental conditions could reveal insights for optimization. biorxiv.orgnih.govpnas.orgembl.org
Design of Peptides with Tunable Fibrillation and Activity Profiles
The ability to tune the fibrillation and activity profiles of peptides is an emerging area with potential implications for this compound research. The behavior of related peptides, such as Uperin 3.5, which can switch between different amyloid fibril structures (cross-α and cross-β) depending on the presence of bacterial membranes, offers a compelling model. biorxiv.orgnih.govpnas.orgembl.org This structural plasticity in Uperin 3.5 is correlated with a change in antibacterial activity, suggesting a potential regulatory mechanism. biorxiv.orgnih.govembl.org
Future research on this compound could explore whether its sequence and structure predispose it to similar environmentally-induced structural transitions and how these transitions might be correlated with its antimicrobial activity. Investigating the factors that influence the aggregation state of this compound could lead to the design of modified peptides whose activity can be controlled or tuned by specific triggers, such as the presence of a pathogen or changes in the local environment. The relationship between amyloid aggregation and membrane activity observed in Uperin 3.5, where altering charge affected both properties, also suggests avenues for designing this compound variants with desired aggregation and membrane interaction characteristics. researchgate.net
Exploration of Additional Biological Activities
Beyond its known antimicrobial properties, the exploration of additional biological activities for this compound represents a significant future direction. While one study indicated no inhibitory activity against HIV-1, the potential of this compound against a broader spectrum of viruses or other pathogens warrants investigation. nih.gov
Research into the antiviral mechanisms of peptides has shown that they can act through various pathways, including directly targeting viral envelopes, blocking host cell receptors, or inhibiting viral entry and replication. researchgate.netnih.govresearchgate.net Given that some AMPs exhibit activity against a range of viruses, including enveloped and non-enveloped types, this compound could be screened for activity against different viral pathogens. researchgate.netresearchgate.netfrontiersin.org Understanding the specific interactions between this compound and viral components or host cells could reveal novel antiviral mechanisms distinct from its antibacterial mode of action, which often involves membrane disruption. researchgate.netnih.govresearchgate.net
Integration with Emerging Technologies in Biomaterials and Nanotechnology
Integrating this compound with emerging technologies in biomaterials and nanotechnology offers promising avenues for enhancing its therapeutic potential. Biomaterials and nanotechnology provide platforms for controlled delivery, improved stability, and targeted action of peptide-based agents. frontiersin.orgnih.govulisboa.ptcmu.eduberkeley.edu
Future research could focus on incorporating this compound into various biomaterial systems, such as hydrogels or scaffolds, for localized delivery at the site of infection. Nanotechnology approaches, including encapsulation in nanoparticles, could protect this compound from degradation, improve its pharmacokinetic profile, and enable targeted delivery to specific tissues or pathogens. nih.gov These strategies could help overcome challenges associated with peptide stability and delivery, potentially expanding the applications of this compound in areas like wound healing, medical device coatings, or targeted antimicrobial therapies. nih.gov
Addressing Challenges in Peptide Research and Translational Science
Research and development involving this compound, like other peptides, face inherent challenges in translational science that need to be addressed for successful clinical application. These challenges include optimizing peptide synthesis for efficiency and environmental sustainability, improving peptide stability against enzymatic degradation, and developing effective delivery methods, particularly for systemic administration. frontiersin.orgnih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the validated protocols for synthesizing and characterizing Uperin-2.7?
- Methodological Answer : Synthesis protocols should follow reproducible procedures documented in peer-reviewed literature. Key steps include:
- Purification : Use column chromatography (silica gel) with gradient elution to isolate this compound, ensuring purity >95% via HPLC .
- Structural Confirmation : Employ NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) for molecular verification. Cross-reference spectral data with published databases to confirm identity .
- Reproducibility : Document reaction conditions (temperature, solvent, catalysts) in detail, adhering to guidelines for experimental reporting in chemistry journals .
Q. How can researchers establish baseline physicochemical properties of this compound?
- Methodological Answer : Prioritize the following analyses:
- Solubility : Test in solvents (DMSO, water, ethanol) using shake-flask methods at 25°C.
- Stability : Conduct accelerated degradation studies under varying pH and temperature conditions, monitored via UV-Vis spectroscopy .
- Bioactivity Screening : Use standardized assays (e.g., MIC for antimicrobial activity) with positive/negative controls to validate initial activity claims .
Advanced Research Questions
Q. How should experimental designs be optimized to investigate this compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Variable Control : Use factorial design to isolate variables (e.g., concentration, exposure time) affecting bioactivity. Include sham-treated controls to account for solvent effects .
- Multi-Omics Integration : Combine transcriptomics and metabolomics data to map pathways influenced by this compound. Tools like MetaboAnalyst or STRING can identify correlated biomarkers .
- In Silico Modeling : Perform molecular docking simulations (AutoDock Vina) to predict target binding sites, validated by mutagenesis studies .
Q. What statistical approaches resolve contradictions in this compound’s reported efficacy across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from independent studies using random-effects models to account for heterogeneity. Tools like RevMan or R’s
metaforpackage can calculate pooled effect sizes . - Sensitivity Analysis : Identify outliers by comparing assay conditions (e.g., cell lines, incubation times). Replicate disputed results under standardized protocols .
- Error Source Identification : Apply Grubbs’ test for outlier detection and Bland-Altman plots to assess inter-laboratory variability .
Q. How can researchers ensure cross-laboratory reproducibility in this compound synthesis and bioactivity assays?
- Methodological Answer :
- Protocol Harmonization : Publish step-by-step workflows with video supplements for critical steps (e.g., crystallization). Use platforms like Protocols.io for version-controlled sharing .
- Reference Standards : Distribute authenticated this compound samples via repositories (e.g., Sigma-Aldily) to calibrate inter-study measurements .
- Blinded Replication : Collaborate with independent labs to repeat key experiments, pre-registering methods on Open Science Framework (OSF) to reduce bias .
Methodological Considerations for Data Management
- Data Tables : Structure results using FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectra, assay readouts, and statistical outputs in supplementary materials .
- Conflict Resolution : For contradictory findings, apply the TRIPOD framework to standardize reporting of predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
